molecular formula C11H13N3S B14430620 N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea CAS No. 80412-16-4

N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea

Cat. No.: B14430620
CAS No.: 80412-16-4
M. Wt: 219.31 g/mol
InChI Key: ZJECTXBYTXGTNW-UHFFFAOYSA-N
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Description

N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea typically involves the reaction of indole derivatives with thiourea. One common method is the reaction of indole-2-carboxaldehyde with methylamine and thiourea under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to yield the desired product.

Industrial Production Methods

Industrial production of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and interact with metal ions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-Indol-3-ylmethyl)-N’-methylthiourea: Similar structure but with the indole moiety at the 3-position.

    N-(1H-Indol-2-ylmethyl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indole moiety and the presence of the methyl group on the thiourea contribute to its distinct properties compared to similar compounds.

Properties

CAS No.

80412-16-4

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(1H-indol-2-ylmethyl)-3-methylthiourea

InChI

InChI=1S/C11H13N3S/c1-12-11(15)13-7-9-6-8-4-2-3-5-10(8)14-9/h2-6,14H,7H2,1H3,(H2,12,13,15)

InChI Key

ZJECTXBYTXGTNW-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCC1=CC2=CC=CC=C2N1

Origin of Product

United States

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